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4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Kinase inhibition GSK-3 Structure–activity relationship

Researchers developing kinase inhibitors often require an N1-methyl-blocked pyrazolo[3,4-c]pyridin-7-one scaffold as a negative control for N1-H-dependent GSK-3α/β and DYRK1A inhibitors, yet this specific regioisomer is rarely stocked. - C4-Br enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira diversification for parallel SAR library synthesis. - N1,N6-dimethyl substitution eliminates NH tautomerism, ensuring unambiguous 1H NMR, HPLC, and MS analysis. - Physicochemical profile (XLogP3 0.6, TPSA 38.1 Ų) offers improved polarity versus [3,4-b] regioisomers, reducing phospholipidosis risk in fragment growth.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B7964566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)N(N=C2)C)Br
InChIInChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3
InChIKeyAWUIJIMVOICAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one – Structural Baseline and Procurement Identity


4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CAS 1782578-99-7) is a heterocyclic small-molecule building block featuring a pyrazolo[3,4-c]pyridin-7-one core with a bromine at the 4-position and methyl substituents at N1 and N6 [1]. With a molecular formula of C8H8BrN3O and a molecular weight of 242.07 g/mol, it is commercially supplied as a research chemical with a typical purity specification of 95% . The compound belongs to the broader pyrazolo[3,4-c]pyridine class, which has been explored as kinase inhibitor scaffolds, particularly targeting GSK-3α/β, CLK1, and DYRK1A [2]. Its defining structural features—the specific N1,N6-dimethyl-7-one substitution pattern and the C4-bromo leaving group—position it as a versatile intermediate for cross-coupling chemistry and a probe for structure–activity relationship (SAR) studies.

Why 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Cannot Be Generic-Substituted


In-class substitution is precluded by the compound's specific regioisomeric and tautomeric identity. The pyrazolo[3,4-c]pyridin-7-one scaffold is distinct from the [3,4-b] isomer in ring fusion geometry, which directly dictates the orientation of hydrogen-bond acceptors and the bromine vector critical for target engagement [1]. Furthermore, published SAR evidence demonstrates that the N1–H proton is essential for potent GSK-3α/β and DYRK1A inhibition, while a bulky N7-substituent abolishes activity [2]. The target compound carries an N1-methyl substituent, not N1–H, which fundamentally alters its hydrogen-bond donor capacity and kinase binding profile relative to the active phenotype identified in medicinal chemistry campaigns. The combination of the C4-bromo (for Pd-catalyzed elaboration) with the N1-methyl (blocking a key hydrogen-bond donor) creates a reactivity/selectivity profile that cannot be replicated by either the des-bromo, des-methyl, or regioisomeric analogs [2].

Quantitative Differentiation Evidence for 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one


Kinase Selectivity Profile: N1-Methyl Blockade Diverges from the N1-H Active Phenotype

In a systematic SAR study of pyrazolo[3,4-c]pyridines, compounds possessing an N1–H (unsubstituted pyrazole NH) demonstrated potent inhibitory activity against GSK-3α/β (IC50 values in the low micromolar range for the most active members), whereas the presence of a bulky N1-substituent or a 7-substituent reduced or abolished activity [1]. The target compound features an N1-methyl group, which eliminates the critical hydrogen-bond donor at this position. While direct IC50 data for this specific compound have not been disclosed in the peer-reviewed literature, the class-level SAR explicitly predicts that the N1-methyl modification—relative to the N1–H comparator phenotype—results in a loss of kinase inhibitory potency [1]. This positions 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one as a selectivity-control probe or a negative-control building block for kinase programs, rather than a direct bioactive candidate.

Kinase inhibition GSK-3 Structure–activity relationship

Bromo-Regioisomeric Differentiation: C4-Br Vector in the [3,4-c] Series

The compound places a bromine atom at the 4-position of the pyrazolo[3,4-c]pyridin-7-one ring system, which is geometrically distinct from the 3-bromo isomer (3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, CAS 956077-63-7) [1] and the 4-bromo [3,4-b] regioisomer (4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, CAS 1783407-55-5) . In the [3,4-c] series, the C4-bromine projects laterally from the pyridinone ring, providing a divergent exit vector for Suzuki, Buchwald–Hartwig, or Sonogashira couplings compared to the C3 position, which is adjacent to the pyrazole N2 atom [1]. While no published head-to-head coupling efficiency data exist, the topological difference in the bromine position directly affects the geometry of elaborated products, which is critical for structure-based drug design.

Cross-coupling Regioisomerism Scaffold geometry

Computational Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area

The target compound possesses an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 38.1 Ų [1]. In contrast, the 4-bromo [3,4-b] regioisomer (CAS 1783407-55-5), which lacks the 7-carbonyl oxygen, has a computed XLogP3 of approximately 1.9–2.1 (estimated from structure) and a lower TPSA (approximately 30.5 Ų) [2]. The 0.6 log unit lower lipophilicity and higher TPSA of the target compound predict improved aqueous solubility and reduced passive membrane permeability relative to the [3,4-b] analog, based on established drug-likeness guidelines (Lipinski, Veber) [1][2].

Drug-likeness Physicochemical properties Lipophilicity

Purity and Commercial Supply Differentiation

Commercially, the target compound is available from multiple suppliers at a specification of 95% purity (HPLC) . A closely related analog, 4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CAS 1446236-51-6), which lacks the N1-methyl group, is also offered at 95% purity but commands a different pricing tier due to the additional synthetic step required for N1-methylation . The N1,N6-dimethyl derivative provides a single, well-defined chemical entity with no tautomeric ambiguity at the pyrazole NH, which simplifies analytical characterization and reaction monitoring relative to the NH-bearing analog .

Chemical procurement Purity specification Supply chain

High-Value Application Scenarios for 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one


Selectivity-Control Probe in Kinase Drug Discovery Campaigns

Given the published SAR showing that N1–H is essential for GSK-3α/β and DYRK1A inhibition, the N1-methylated target compound serves as an ideal negative-control probe [1]. Researchers who have identified an N1–H pyrazolo[3,4-c]pyridine hit can use this compound to confirm that the observed biological activity is N1–H-dependent. The C4-bromo handle further permits parallel diversification via Suzuki coupling to generate N1-methyl analog libraries for counter-screening against off-target kinases, directly supporting selectivity profiling workflows [1].

Cross-Coupling Building Block with Defined Bromine Exit Vector

The C4-bromo substituent on the [3,4-c] scaffold provides a well-defined vector for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) [1]. Unlike the 3-bromo isomer (CAS 956077-63-7), which positions the bromine adjacent to the pyrazole N2 and may coordinate palladium differently, the C4-bromo offers a sterically and electronically distinct site for carbon–carbon and carbon–nitrogen bond formation [1][2]. This is particularly relevant for fragment-based drug discovery where the trajectory of elaboration determines shape complementarity to the target protein.

Low-Lipophilicity Fragment for Solubility-Challenged Lead Series

With an XLogP3 of 0.6 and a TPSA of 38.1 Ų, this compound resides in favorable drug-like physicochemical space [1]. In lead series where the [3,4-b] regioisomer (XLogP3 ≈1.9–2.1) introduces excessive lipophilicity that compromises solubility or promotes cytochrome P450 inhibition, the [3,4-c] 7-one scaffold offers a more polar alternative [1][2]. The ΔXLogP3 of ~1.3–1.5 log units can translate into a measurable improvement in kinetic solubility and a reduction in phospholipidosis risk when the compound is used as an intermediate in fragment growth [2].

Synthetic Intermediate Requiring Unambiguous Analytical Characterization

The N1,N6-dimethyl substitution pattern eliminates pyrazole NH tautomerism, ensuring that the compound exists as a single, well-defined species in solution [1]. This property simplifies 1H NMR interpretation, HPLC method development, and mass spectral analysis compared to the NH-bearing analog (CAS 1446236-51-6), which can exhibit N1–N2 tautomeric equilibria that complicate purity assessment and reaction monitoring [1][2]. For process chemistry and scale-up, this analytical clarity reduces quality control burden.

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